molecular formula C14H18O7 B3422966 Pentaerythritol triacrylate CAS No. 27775-58-2

Pentaerythritol triacrylate

Cat. No.: B3422966
CAS No.: 27775-58-2
M. Wt: 298.29 g/mol
InChI Key: HVVWZTWDBSEWIH-UHFFFAOYSA-N
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Description

Pentaerythritol triacrylate is a multifunctional monomer widely used in various industrial applications. It is known for its high degree of acrylic unsaturation, which makes it an excellent candidate for UV-curable coatings, inks, and other polymer systems. The compound is characterized by its chemical formula C14H18O7 and a molecular weight of 298.29 g/mol .

Preparation Methods

Pentaerythritol triacrylate is typically synthesized through the esterification of pentaerythritol with acrylic acid. The reaction is carried out under acidic conditions, often using a catalyst and a polymerization inhibitor to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature range (70-115°C) and maintaining these conditions for several hours to ensure complete esterification . The product is then purified through distillation and washing to remove any impurities .

Comparison with Similar Compounds

Pentaerythritol triacrylate is part of a family of acrylates used in polymer chemistry. Similar compounds include:

This compound stands out due to its balance of functionality and ease of handling, making it a versatile choice for a wide range of applications.

Properties

IUPAC Name

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate
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InChI

InChI=1S/C14H18O7/c1-4-11(16)19-8-14(7-15,9-20-12(17)5-2)10-21-13(18)6-3/h4-6,15H,1-3,7-10H2
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InChI Key

HVVWZTWDBSEWIH-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C
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Molecular Formula

C14H18O7
Record name PENTAERYTHRITOL TRIACRYLATE
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Related CAS

27775-58-2
Record name 2-Propenoic acid, 1,1′-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer
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DSSTOX Substance ID

DTXSID2025842
Record name Pentaerythritol triacrylate
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Molecular Weight

298.29 g/mol
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Physical Description

Thick clear yellow liquid. (NTP, 1992), Liquid; NKRA, Thick yellow liquid; [CAMEO] Clear liquid; [Alfa Aesar MSDS]
Record name PENTAERYTHRITOL TRIACRYLATE
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Boiling Point

401 to 419 °F at 760 mmHg (Detonates) (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 64 °F) (NTP, 1992)
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CAS No.

3524-68-3
Record name PENTAERYTHRITOL TRIACRYLATE
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Record name 2-(hydroxymethyl)-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate
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Synthesis routes and methods I

Procedure details

Into a 1-liter separable flask were put 667 parts (2 mol) of pentaerythritol triacrylate (manufactured by Nippon Kayaku, trade name: KAYARAD PET-30), 222 g (1 mol) of isophorone diisocyanate and 0.18 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.18 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and pentaerythritol triacrylate.
Quantity
2 mol
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reactant
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222 g
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Synthesis routes and methods II

Procedure details

Into a 2-liter separable flask were put 1001 parts (3 mol) of pentaerythritol triacrylate, 540 parts (1 mol) of hexamethylene diisocyanate trimer, and 0.31 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.31 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 5 hours to give a urethane acrylate of hexamethylene diisocyanate trimer and pentaerythritol triacrylate.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentaerythritol triacrylate
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Pentaerythritol triacrylate
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Pentaerythritol triacrylate
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Pentaerythritol triacrylate
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Pentaerythritol triacrylate
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Pentaerythritol triacrylate

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